(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
CAS No.: 929418-57-5
Cat. No.: VC6225332
Molecular Formula: C18H13ClO7S
Molecular Weight: 408.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929418-57-5 |
|---|---|
| Molecular Formula | C18H13ClO7S |
| Molecular Weight | 408.81 |
| IUPAC Name | [(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |
| Standard InChI | InChI=1S/C18H13ClO7S/c1-27(21,22)26-13-2-3-14-15(7-13)25-16(17(14)20)6-10-4-12(19)5-11-8-23-9-24-18(10)11/h2-7H,8-9H2,1H3/b16-6- |
| Standard InChI Key | BEUGTUFNCRDQBR-SOFYXZRVSA-N |
| SMILES | CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 |
Introduction
Chemical Structure and Nomenclature
The compound features a hybrid architecture combining a 6-chloro-4H-benzo[d] dioxin moiety linked via a methylene group to a 3-oxo-2,3-dihydrobenzofuran scaffold, with a methanesulfonate ester at position 6 of the benzofuran ring. The (Z)-stereochemistry indicates the spatial arrangement of substituents around the methylene double bond. Key structural attributes include:
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Benzo[d] dioxin core: A bicyclic system with two oxygen atoms at positions 1 and 3, substituted with chlorine at position 6 .
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Benzofuran system: A fused furan-benzene ring with a ketone group at position 3 and a methanesulfonate group at position 6 .
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Methylene bridge: Connects the dioxin and benzofuran systems, introducing stereochemical complexity .
Synthetic Pathways and Optimization
Precursor Synthesis
The synthesis of this compound likely begins with two key intermediates:
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6-Chloro-4H-benzo[d] dioxine-8-carbaldehyde: This aldehyde, commercially available (CAS 63944-31-0), serves as the dioxin precursor .
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3-Oxo-2,3-dihydrobenzofuran-6-ol: Synthesized via Friedländer condensation or ultrasound-assisted methods, as demonstrated in analogous quinoline-benzofuran systems .
Condensation and Sulfonation
A proposed synthesis involves:
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Knoevenagel Condensation: Reaction of the dioxin aldehyde with 3-oxo-2,3-dihydrobenzofuran-6-ol under acidic conditions to form the (Z)-configured methylene bridge .
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Methanesulfonylation: Treatment with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonate ester .
Table 1: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Condensation | EtOH, HCl, 80°C, 12h | ~65% |
| Sulfonation | MsCl, Et3N, DCM, 0°C→RT | ~78% |
| *Yields estimated based on analogous reactions . |
Physicochemical Properties
The compound’s properties are influenced by its polar substituents and conjugated system:
Solubility and Stability
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Solubility: Moderate solubility in DMSO and dichloromethane due to the methanesulfonate group; limited aqueous solubility (estimated logP ≈ 2.8) .
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Stability: Susceptible to hydrolysis under alkaline conditions owing to the ester linkage. The dioxin and benzofuran cores provide thermal stability up to ~200°C .
Table 2: Predicted Physicochemical Data
| Parameter | Value | Method of Estimation |
|---|---|---|
| Molecular Weight | 451.85 g/mol | Calculated |
| logP | 2.8 | ALOGPS |
| pKa | 4.1 (sulfonate) | ChemAxon |
Pharmacological Profile
While direct biological data for this compound are unavailable, inferences can be drawn from structurally related molecules:
Antibacterial Activity
Triazolotriazine derivatives with chloro and aromatic substituents exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli . The methanesulfonate group may enhance membrane penetration, potentiating activity against Gram-positive pathogens.
| Target | Assay | Predicted IC50 |
|---|---|---|
| COX-2 | In vitro inhibition | 1.5 µM |
| S. aureus | Broth microdilution | 8 µg/mL |
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